![molecular formula C16H13NO2S B11668412 (2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11668412.png)
(2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one
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Overview
Description
2-[(E)-1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3(2H)-one is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core structure, which is fused with a hydroxyaniline moiety through an ethylidene linkage. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3(2H)-one typically involves the condensation of 3-hydroxyaniline with 1-benzothiophen-3(2H)-one under specific reaction conditions. The process can be summarized as follows:
Starting Materials: 3-hydroxyaniline and 1-benzothiophen-3(2H)-one.
Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation process.
Temperature and Time: The reaction mixture is heated to a temperature range of 80-100°C and stirred for several hours to ensure complete condensation.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-[(E)-1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3(2H)-one may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or alkyl groups are introduced into the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzothiophene derivatives.
Substitution: Halogenated or alkylated benzothiophene derivatives.
Scientific Research Applications
2-[(E)-1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyaniline moiety allows it to form hydrogen bonds with biological macromolecules, while the benzothiophene core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-1-(3-hydroxyphenyl)ethylidene]-1-benzothiophen-3(2H)-one: Similar structure but lacks the aniline moiety.
2-[(E)-1-(3-methoxyanilino)ethylidene]-1-benzothiophen-3(2H)-one: Similar structure with a methoxy group instead of a hydroxy group.
2-[(E)-1-(3-chloroanilino)ethylidene]-1-benzothiophen-3(2H)-one: Similar structure with a chloro group instead of a hydroxy group.
Uniqueness
2-[(E)-1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3(2H)-one is unique due to the presence of the hydroxyaniline moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H13NO2S |
---|---|
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-[N-(3-hydroxyphenyl)-C-methylcarbonimidoyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H13NO2S/c1-10(17-11-5-4-6-12(18)9-11)16-15(19)13-7-2-3-8-14(13)20-16/h2-9,18-19H,1H3 |
InChI Key |
YCRZBJNIOJZCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
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